molecular formula C7H5ClN2O3 B8775011 alpha-Chloro-3-nitrobenzaldoxime

alpha-Chloro-3-nitrobenzaldoxime

Cat. No. B8775011
M. Wt: 200.58 g/mol
InChI Key: LSAGTJSJWCRWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Chloro-3-nitrobenzaldoxime is a useful research compound. Its molecular formula is C7H5ClN2O3 and its molecular weight is 200.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality alpha-Chloro-3-nitrobenzaldoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Chloro-3-nitrobenzaldoxime including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

alpha-Chloro-3-nitrobenzaldoxime

Molecular Formula

C7H5ClN2O3

Molecular Weight

200.58 g/mol

IUPAC Name

N-hydroxy-3-nitrobenzenecarboximidoyl chloride

InChI

InChI=1S/C7H5ClN2O3/c8-7(9-11)5-2-1-3-6(4-5)10(12)13/h1-4,11H

InChI Key

LSAGTJSJWCRWAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

32.9 g (0.2 mol) of 3-nitrobenzaldoxime was suspended in 150 g of chloroform and chlorine gas was bubbled into the suspension while maintaining the reaction mixture at a temperature of from 5° to 10° C. 3-Nitrobenzaldoxime went into solution showing a green color upon reaction with chlorine to give a reaction mixture having a deep green color. The reaction mixture turned a pale yellowish-brown upon standing; chloroform was then removed from the reaction mixture under reduced pressure to give 37.6 g of pale yellow crystals having a melting point of 98°-101° C. Yield, 94%.
Quantity
32.9 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two

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